molecular formula C20H24N2OS B14942403 7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B14942403
M. Wt: 340.5 g/mol
InChI Key: YRKWTXYCIYWYJZ-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

The synthesis of 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE can be achieved through several synthetic routes. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This approach allows for the efficient construction of the benzothiophene scaffold with the desired functional groups. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE involves its interaction with specific molecular targets. The pyridyl moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the benzothiophene scaffold provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as 2,7-dioctyl1benzothieno3,2-bbenzothiophene (C8-BTBT) and 1benzothieno3,2-bbenzothiophene-based dyes . Compared to these compounds, 7-(TERT-BUTYL)-4-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-B]PYRIDIN-2(1H)-ONE has a unique combination of functional groups that confer distinct chemical properties and potential applications. The presence of the tert-butyl and pyridyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

7-tert-butyl-4-pyridin-3-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)13-6-7-14-16(9-13)24-19-18(14)15(10-17(23)22-19)12-5-4-8-21-11-12/h4-5,8,11,13,15H,6-7,9-10H2,1-3H3,(H,22,23)

InChI Key

YRKWTXYCIYWYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CN=CC=C4

Origin of Product

United States

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